![molecular formula C17H14N2O3S B5873757 N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5873757.png)
N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and function of B cells, and its inhibition has shown promising results in the treatment of B cell malignancies.
Mechanism of Action
BTK is a key component of the B cell receptor (BCR) signaling pathway, which is crucial for B cell development and activation. Upon activation of the BCR, BTK is recruited to the membrane and phosphorylates downstream targets, leading to activation of various signaling pathways. N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking BCR signaling and inducing apoptosis in B cells.
Biochemical and Physiological Effects:
N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has been shown to induce apoptosis and inhibit growth of B cells in vitro and in vivo. It has also been shown to inhibit activation of downstream signaling pathways such as AKT, ERK, and NF-κB. In preclinical studies, N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has demonstrated efficacy against various B cell malignancies, including CLL, MCL, and DLBCL.
Advantages and Limitations for Lab Experiments
One advantage of N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide is its specificity for BTK, which reduces the risk of off-target effects. It also has good pharmacokinetic properties and can be administered orally. One limitation is that it may not be effective in patients with mutations in the BTK gene or downstream signaling pathways. Additionally, further studies are needed to determine the optimal dosing and duration of treatment.
Future Directions
For N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide include clinical trials to evaluate its safety and efficacy in B cell malignancies, as well as combination therapy with other targeted agents or immunotherapies. It may also have potential applications in other B cell-mediated diseases such as autoimmune disorders. Further studies are needed to elucidate the mechanism of action and identify biomarkers of response to N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide.
Synthesis Methods
N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide was synthesized by a multi-step process involving the coupling of 4-methyl-2-nitroaniline with 2-thienyl isocyanate, followed by reduction of the nitro group to an amine and subsequent coupling with 2-furoic acid chloride. The final product was obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications in B cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis and growth inhibition of B cells.
properties
IUPAC Name |
N-[4-methyl-2-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-11-6-7-12(18-16(20)14-4-2-8-22-14)13(10-11)19-17(21)15-5-3-9-23-15/h2-10H,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHNOADKFMZYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.